molecular formula C12H13ClN4O2 B2495398 4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone CAS No. 41933-17-9

4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone

Cat. No.: B2495398
CAS No.: 41933-17-9
M. Wt: 280.71
InChI Key: DHPBWUVPDRWLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a methylhydrazino group attached to a pyridazinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone, which is then reacted with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under precise conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone: Lacks the methylhydrazino group.

    2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone: Lacks the chloro group.

Uniqueness

4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone is unique due to the presence of both the chloro and methylhydrazino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[amino(methyl)amino]-4-chloro-2-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-16(14)10-7-15-17(12(18)11(10)13)8-3-5-9(19-2)6-4-8/h3-7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPBWUVPDRWLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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